3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide
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Overview
Description
2-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine and chlorine atoms.
Common Reagents and Conditions
Common reagents include ethanol as a solvent, potassium permanganate for oxidation, and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Bromophenyl)methylidene]-4-methylbenzene sulfonohydrazide
- N’-[(E)-(2-Bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
Uniqueness
2-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H12BrCl2N3O2 |
---|---|
Molecular Weight |
429.1 g/mol |
IUPAC Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(3,4-dichlorophenyl)propanediamide |
InChI |
InChI=1S/C16H12BrCl2N3O2/c17-11-3-1-10(2-4-11)9-20-22-16(24)8-15(23)21-12-5-6-13(18)14(19)7-12/h1-7,9H,8H2,(H,21,23)(H,22,24)/b20-9+ |
InChI Key |
ZDUALHAWTYCGNX-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
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